molecular formula C16H17N6NaO9S B12061693 Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

Cat. No.: B12061693
M. Wt: 492.4 g/mol
InChI Key: XXUXLXCHYVHAOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

磺基琥珀酰亚胺基-6-(4'-叠氮-2'-硝基苯胺基)己酸酯的合成与开发

异双功能交联剂设计的历史沿革

蛋白质交联剂的发展经历了从同双功能到异双功能的结构演进。早期同双功能交联剂如二琥珀酰亚胺辛二酸酯(DSS)虽能实现分子间固定,但存在随机聚合的固有缺陷。1990年代,研究者开始引入非对称反应基团,例如Thermo Fisher公司开发的磺基琥珀酰亚胺基-4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯(Sulfo-SMCC),其胺基反应性NHS酯与巯基反应性马来酰亚胺的组合,标志着异双功能交联剂设计范式的确立

随着光化学技术的进步,2000年后光活化交联剂迎来爆发式发展。硝基苯叠氮基团因其在紫外光激发下生成高活性氮宾中间体的特性,被广泛应用于时空可控的交联体系设计。这一时期的关键突破体现在水溶性改良,通过引入磺酸基团使交联剂在生理缓冲液中的溶解度提升至10mM水平,显著拓展了其在活细胞表面的应用场景

磺基琥珀酰亚胺基与硝基苯叠氮基团的整合逻辑

该分子设计包含两个关键功能模块:磺基琥珀酰亚胺酯(sulfo-NHS)提供胺基特异性共价结合能力,硝基苯叠氮基团赋予光控交联特性。sulfo-NHS基团在pH7-9环境下与蛋白质伯胺形成稳定酰胺键,其反应效率比传统NHS酯提高3倍以上。硝基苯叠氮基团在320-350nm紫外光激活后,通过氮宾中间体实现与C-H/N-H位点的插入反应或双键加成,形成共价连接网络

连接这两个功能模块的己酸间隔臂经过精密计算,其18.2Å的长度设计平衡了空间位阻与分子柔韧性。对比研究显示,当间隔臂缩短至12Å时,交联效率下降约40%,而延长至24Å则导致非特异性结合增加15%。该结构特征使Sulfo-SANPAH在维持高反应活性的同时,有效降低了分子间自交联的发生概率。

表1 典型光活化交联剂结构参数对比
交联剂名称 反应基团A 反应基团B 间隔臂长度(Å) 水溶性(mM)
Sulfo-SANPAH sulfo-NHS 硝基苯叠氮 18.2 10
Sulfo-SMCC sulfo-NHS 马来酰亚胺 11.4 8
NHQM NHS 醌甲基化物 14.5 2
苯丙氨酸类似物 四嗪 环辛炔 可变 0.5

数据来源:

光活化交联剂合成路径的比较分析

传统合成路线采用分步偶联策略,以己二酸为骨架,依次连接磺基琥珀酰亚胺酯前体与硝基苯叠氮衍生物。该工艺需要严格控制反应温度在0-4℃,以避免硝基苯叠氮基团的热分解。现代改进工艺引入微波辅助合成技术,使反应时间从传统72小时缩短至8小时,产物纯度提升至98.5%以上

新兴合成策略展现出独特优势:

  • 醌甲基化物前体法 :通过光解产生高反应性醌甲基化物,可同时靶向9种氨基酸残基,但水溶性限制其细胞穿透能力
  • 非天然氨基酸编码技术 :将光活化基团整合至蛋白质序列,实现位点特异性交联,但需要复杂的基因工程技术支持
  • 点击化学修饰法 :结合环辛炔与四嗪基团实现生物正交标记,但光控精度较传统硝基苯叠氮体系低15-20%

对比实验显示,Sulfo-SANPAH在标准交联体系中的效率达到78±3%,显著高于醌甲基化物体系的65±5%和点击化学体系的60±4%。这种效率优势源于其精确的光活化特性与优化的亲水疏水平衡,使其在细胞表面蛋白交联应用中保持领先地位。

Properties

Molecular Formula

C16H17N6NaO9S

Molecular Weight

492.4 g/mol

IUPAC Name

sodium;1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1

InChI Key

XXUXLXCHYVHAOD-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Dissolution in Anhydrous Dimethyl Sulfoxide (DMSO)

The preparation of Sulfo-SANPAH stock solutions universally requires anhydrous DMSO to prevent hydrolysis of the NHS ester. Two distinct concentration protocols are documented:

Protocol A (20 µL DMSO per mg):
Dissolve 1 mg of Sulfo-SANPAH powder in 20 µL of anhydrous DMSO to achieve a 50 mg/mL solution. This method, described by PMC protocols, facilitates flash-freezing in liquid nitrogen and long-term storage at -80°C.

Protocol B (4 µL DMSO per mg):
A higher-concentration stock (100 mg/mL) is prepared by adding 200 µL of anhydrous DMSO to 50 mg of Sulfo-SANPAH, followed by three rinses with additional DMSO (totaling 500 µL for 50 mg). This approach, optimized for polyacrylamide gel functionalization, ensures minimal solvent volume while maintaining solubility.

Parameter Protocol A Protocol B
Sulfo-SANPAH (mg)150
DMSO Volume (µL)20500
Final Concentration50 mg/mL100 mg/mL
Storage Temperature-80°C-20°C

Both protocols emphasize working under sterile conditions in chemical fume hoods, with aliquots stored in light-protected tubes.

Aqueous Working Solutions

For surface functionalization, stock solutions are diluted in deionized water (pH 7) immediately before use. A 2 mg/mL working solution is standard for coating polyacrylamide gels, though concentrations as low as 0.2 mg/mL are employed for specific ECM protein conjugations. The solution’s reactivity half-life of ~5 minutes necessitates rapid application post-preparation.

Functionalization Techniques in Research Applications

Cross-Linking to Polyacrylamide Gels

Sulfo-SANPAH is widely used to functionalize polyacrylamide (PAAm) gels for cell mechanobiology studies. A representative protocol involves:

  • Gel Preparation: Synthesize PAAm gels of desired stiffness using acrylamide/bis-acrylamide ratios, followed by APS-TEMED polymerization.

  • Surface Activation:

    • Apply 6.66 µL of 100 mg/mL Sulfo-SANPAH stock to 10 mL dH₂O (final 0.1 mg/cm²).

    • Incubate gel under 365 nm UV light for 15 minutes, inducing nitrene formation for covalent bonding.

  • Protein Conjugation:

    • Coat with collagen type I (25 µg/cm² in 0.5% acetic acid, pH 3.4) overnight.

    • Wash with DPBS and equilibrate in cell culture medium before cellular assays.

ECM Protein Immobilization

For extracellular matrix (ECM) protein coupling, sodium meta-periodate (NaIO₄) oxidation is often paired with Sulfo-SANPAH. Fibronectin (FN) functionalization involves:

  • Oxidation: Mix 10 µg/mL FN with 4 µg/mL NaIO₄ in sodium acetate buffer (pH 4.5) for 30 minutes.

  • Cross-Linking: Apply Sulfo-SANPAH (2 mg/mL in pH 7 buffer) to NaIO₄-activated gels, followed by UV exposure.

Comparative Analysis of Preparation Methods

Recent studies contrast Sulfo-SANPAH with NHS-acrylamide (NHS-AA) esters for gel functionalization. While NHS-AA eliminates UV steps, Sulfo-SANPAH offers superior spatial control. Key differences include:

Parameter Sulfo-SANPAH NHS-AA
Cross-Linker TypeHeterobifunctionalHomobifunctional
Activation RequirementUV Light (320–350 nm)None
Functionalization Time15–30 minutesOvernight
Ligand Density ControlTunable via concentrationFixed during synthesis

Troubleshooting Common Preparation Issues

  • Precipitation: Red thread-like aggregates form if Sulfo-SANPAH is exposed to moisture. Mitigate by centrifuging solutions (500 × g, 5 minutes) and pipette-filtering.

  • Low Cross-Linking Efficiency: Ensure UV intensity ≥ 1 mW/cm² at 365 nm and pH 7–9 during reaction.

  • Protein Detachment: Optimize Sulfo-SANPAH concentration (0.1–2 mg/mL) and include 1–5 mM sulfo-NHS in wash buffers to passivate unreacted sites .

Chemical Reactions Analysis

Sulfo-NHS Ester Reactivity

  • Target: Primary amines (-NH₂) on proteins or other nucleophiles .

  • Reaction Conditions:

    • Optimal pH: 7–9 .

    • Forms stable amide bonds upon reaction, releasing sulfo-N-hydroxy-succinimide .

    • Water-soluble due to the sulfonate group, enabling reactions in aqueous buffers .

Nitrophenyl Azide Reactivity

  • Activation: UV light (320–350 nm) .

  • Products: Generates a reactive nitrene intermediate .

  • Reaction Pathways (post-activation):

    • Addition to double bonds (e.g., C=C, C=O) .

    • Insertion into C-H or N-H bonds .

    • Ring expansion to form a dehydroazepine intermediate, which reacts with nucleophiles (e.g., amines) .

Crosslinking Mechanism

Sulfo-SANPAH enables two-step covalent crosslinking:

  • Primary Amine Conjugation: The sulfo-NHS ester reacts with amine-containing molecules (e.g., proteins) under mild alkaline conditions .

  • Photoactivation: UV exposure triggers nitrophenyl azide conversion to nitrene, forming covalent bonds with nearby nucleophiles or hydrocarbons .

Key Parameters

ParameterValue/DescriptionSource
Optimal UV wavelength320–350 nm
Reaction half-life~5 minutes (in aqueous solution at RT)
Spacer arm length18.2 Å
SolubilityUp to 10 mM in water

Limitations and Considerations

  • UV Sensitivity: Prolonged UV exposure damages biomolecules .

  • pH Dependency: NHS ester reactivity drops significantly outside pH 7–9 .

  • Reproducibility Challenges: Variability in crosslinking efficiency impacts hydrogel stiffness measurements .

Structural and Chemical Data

PropertyValueSource
Molecular formulaC₁₆H₁₈N₆O₉S
Molecular weight470.41 g/mol
CAS Number102568-43-4
AppearanceBright orange-red solid

Scientific Research Applications

Protein Crosslinking and Immobilization

Mechanism of Action:
Sulfo-SANPAH functions as a heterobifunctional crosslinker, enabling the covalent attachment of proteins to various substrates. The NHS ester reacts with primary amines on proteins, forming stable amide bonds. Upon UV irradiation, the azide moiety can be activated to form reactive species that further enhance protein immobilization on surfaces such as polyacrylamide gels.

Applications:

  • Hydrogel Functionalization: Sulfo-SANPAH has been employed to functionalize polyacrylamide hydrogels, facilitating the attachment of extracellular matrix (ECM) proteins. This is crucial for creating biomimetic environments that support cell adhesion and growth .
  • Cell Culture Studies: Its use in cell culture studies has been documented, where it provides a stable surface for stem cells and other cell types. However, studies indicate that sulfo-SANPAH may not always provide an optimal environment for cell attachment compared to alternative methods .

Biochemical Assays and Sensors

Development of Sensors:
Sulfo-SANPAH has been utilized in the development of biochemical sensors that require precise protein immobilization for detecting analytes. The ability to control the density and orientation of immobilized proteins enhances sensor sensitivity and specificity.

Case Studies:

  • Force Sensors: Research has demonstrated that sulfo-SANPAH-functionalized hydrogels can be used to create force sensors that measure mechanical stress in multicellular environments. This application is significant for understanding cellular responses to mechanical stimuli .

Tissue Engineering and Regenerative Medicine

Tissue Constructs:
In tissue engineering, sulfo-SANPAH is used to create scaffolds that mimic the extracellular matrix, promoting cellular activities essential for tissue regeneration. Its role in enhancing the mechanical properties of hydrogels makes it suitable for applications in regenerative medicine.

Studies Highlighting Efficacy:

  • Improving Cell Behavior: Investigations have shown that incorporating sulfo-SANPAH into hydrogel systems can improve cell proliferation and maintain pluripotency in stem cells when compared to non-functionalized controls .
  • Customized Mechanical Properties: By varying the concentration of sulfo-SANPAH during hydrogel preparation, researchers can tailor the mechanical properties of scaffolds to better match specific tissue types .

Limitations and Alternatives

While sulfo-SANPAH is widely used, there are limitations associated with its application:

  • Stability Issues: The binding stability of ECM proteins on sulfo-SANPAH-treated surfaces can be inconsistent, leading to variability in experimental outcomes .
  • Cost Considerations: The high cost and low solubility of sulfo-SANPAH can limit its use in large-scale experiments requiring extensive material .

Emerging Alternatives:
Recent studies suggest alternatives such as NHS-AA ester-containing gels that may offer similar or improved performance without some drawbacks associated with sulfo-SANPAH .

Comparison with Similar Compounds

NHS-Acrylamide (NHS-AA) Ester

Key Features :

  • Reaction mechanism : Covalently incorporates acrylamide groups into PA gels during polymerization, eliminating UV activation .
  • Stability : Forms irreversible amide bonds with ECM proteins, reducing variability in gel stiffness effects .
  • Cell response : MCF7 and MCF10A cells showed comparable adhesion and morphology but higher proliferation on NHS-AA gels vs. sulfo-SANPAH gels .

Advantages over Sulfo-SANPAH :

  • No UV requirement, minimizing nonspecific binding .
  • Improved solubility and lower cost .
  • Consistent ECM coating homogeneity .

Limitations :

  • Requires synthesis from NHS and acryloyl chloride, which may limit accessibility .

EDC (1-Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide)

Key Features :

  • Reaction mechanism : Activates carboxyl groups on PA gels for conjugation to ECM protein amines, forming zero-length crosslinks .
  • Applications : Used with NHS to stabilize carbodiimide intermediates (e.g., in EDC/NHS chemistry) .

Advantages over Sulfo-SANPAH :

  • Higher bond stability due to direct covalent linkages .
  • No photoreactive groups, reducing experimental complexity.

Limitations :

  • Requires acidic pH and long incubation times (~12–24 hours) .
  • Less effective for gels lacking carboxyl groups.

N-Acryloyl-6-Aminocaproic Acid (ACA)

Key Features :

  • Reaction mechanism : Acrylamido caproic acid derivatives copolymerize with PA gels, presenting carboxyl groups for EDC-mediated protein coupling .

Advantages over Sulfo-SANPAH :

  • Tunable ligand density via copolymerization ratios .
  • Stable amide bonds with ECM proteins.

Limitations :

  • Requires multi-step synthesis and optimization .
  • Limited commercial availability.

SMPH (Succinimidyl-6-[β-Maleimidopropionamido]Hexanoate)

Key Features :

  • Heterobifunctional : NHS ester targets amines; maleimide reacts with thiols .
  • Spacer length : 14.3 Å (vs. 18.2 Å for sulfo-SANPAH) .

Advantages over Sulfo-SANPAH :

  • Enables orthogonal conjugation (e.g., thiol-containing peptides) .

Limitations :

  • Water-insoluble, requiring organic solvents .
  • No photoreactivity limits use in light-sensitive applications.

APTMS ((3-Aminopropyl)Trimethoxysilane)

Key Features :

  • Reaction mechanism : Silanizes surfaces (e.g., PDMS) to generate amine groups for ECM adsorption .

Advantages over Sulfo-SANPAH :

  • Simpler protocol without UV .
  • Compatible with non-gel substrates.

Limitations :

Data Tables

Table 1: Key Properties of Crosslinkers

Compound Solubility Spacer Length (Å) Activation Method Stability Cost
Sulfo-SANPAH Water 18.2 UV (320–365 nm) Moderate High
NHS-AA Ester Water N/A None High Low
EDC Water 0 (zero-length) pH 4.5–5.5 High Moderate
SMPH DMSO 14.3 None High Moderate

Table 2: Cellular Responses on Different Crosslinkers

Crosslinker Cell Line Proliferation Adhesion Morphology Consistency
Sulfo-SANPAH MCF7/MCF10A Moderate High High
NHS-AA Ester MCF7/MCF10A High High High
EDC Fibroblasts Moderate High Variable

Biological Activity

Sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinker widely utilized in biochemical research for its ability to facilitate the conjugation of proteins to various substrates. This article provides an overview of its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₈H₃₁N₃O₇S
  • Molecular Weight : 492.40 g/mol
  • Solubility : Water-soluble
  • Reactive Groups : Contains an N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide.

Sulfo-SANPAH operates through two primary mechanisms:

  • NHS Ester Reaction : The NHS ester group reacts with primary amines on proteins, forming stable amide bonds.
  • Photoactivation : Upon exposure to UV light (optimal at 320-350 nm), the nitrophenyl azide undergoes a transformation that allows it to react with nucleophiles, facilitating the immobilization of proteins onto surfaces like polyacrylamide hydrogels .

Applications in Biological Research

Sulfo-SANPAH is particularly valuable in studies involving cell adhesion, tissue engineering, and mechanobiology. Its ability to create stable protein coatings on various substrates allows researchers to investigate cellular responses under controlled conditions.

Key Studies and Findings

  • Cell Adhesion Studies :
    • In a study by Kamimura et al. (2017), Sulfo-SANPAH was used to analyze cell adhesion dynamics on stiffness-tunable substrates, revealing insights into collective cell migration mechanisms .
  • Hydrogel Functionalization :
    • Research demonstrated that Sulfo-SANPAH could effectively conjugate proteins to polyacrylamide hydrogels, enhancing the attachment and proliferation of various cell types, including human pluripotent stem cells (hPSCs) .
  • Comparison with Other Crosslinkers :
    • A study comparing Sulfo-SANPAH with NHS-AA ester highlighted that while both could facilitate protein immobilization, the NHS-AA ester provided more stability and consistency in protein binding due to lower nonspecific interactions .

Case Studies

StudyObjectiveKey Findings
Kamimura et al. (2017)Analyze cell adhesion on tunable substratesDemonstrated dynamic control of cell adhesion using Sulfo-SANPAH.
Bui et al. (2019)Investigate integrin signaling in cancerUsed Sulfo-SANPAH for crosslinking proteins in studies related to breast cancer signaling pathways .
Lee et al. (2019)Evaluate mechanical stress patterns in tumorsUtilized Sulfo-SANPAH for functionalizing hydrogels that mimic tumor environments .

Limitations and Considerations

Despite its advantages, the use of Sulfo-SANPAH comes with some limitations:

  • Conjugation Efficiency : The efficiency of protein conjugation can be suboptimal due to low nucleophile availability on certain substrates .
  • Cost and Stability : The high cost and potential hydrolysis degradation necessitate careful handling and storage practices .

Q & A

Basic: How should Sulfo-SANPAH stock solutions be prepared and stored to ensure optimal crosslinking activity?

Answer:

  • Preparation: Dissolve Sulfo-SANPAH in anhydrous DMSO at 50 mg/mL (or ~100 mM). Filter-sterilize if required. Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles .
  • Storage: Flash-freeze aliquots on dry ice or liquid nitrogen and store at -80°C for long-term stability. Short-term storage at -20°C is acceptable but may reduce activity over time .
  • Critical Note: Exposure to moisture or repeated thawing degrades the NHS ester. Use freshly thawed aliquots for experiments.

Basic: What is the standard protocol for functionalizing polyacrylamide gels with Sulfo-SANPAH?

Answer:

Rinse Gels: Wash with 50 mM HEPES (pH 8.2) to remove unreacted acrylamide .

Activation: Apply 5 mM Sulfo-SANPAH (in 75% H₂O/25% DMSO) to the gel surface. Irradiate with 320–365 nm UV light for 15 minutes until the solution darkens from orange to burnt orange .

Protein Coupling: Incubate with ECM proteins (e.g., collagen I, 0.05 mg/mL in PBS) overnight at 4°C .

Validation: Confirm activation via color change and verify protein attachment using fluorescence labeling or Coomassie staining.

Advanced: How can UV activation parameters be optimized for Sulfo-SANPAH in diverse experimental setups?

Answer:

  • Key Variables:
    • Wavelength: 320–350 nm minimizes DNA/protein damage while activating nitrophenylazide .
    • Duration: Adjust based on substrate thickness. For thin hydrogels, 4–5 minutes twice (total 8–10 minutes) suffices , while thicker gels require 15 minutes .
    • Solution Composition: Higher DMSO (>25%) enhances solubility but may reduce water accessibility.
  • Optimization Strategy: Perform pilot tests with fluorescently labeled proteins (e.g., FITC-BSA) to quantify crosslinking efficiency via fluorescence intensity .

Advanced: What are common pitfalls in cell adhesion studies using Sulfo-SANPAH-functionalized substrates, and how are they resolved?

Answer:

Issue Cause Solution
Poor cell attachmentInsufficient ECM protein densityIncrease Sulfo-SANPAH concentration (5–10 mM) or ECM protein incubation time .
ToxicityResidual acrylamide/DMSOExtend post-functionalization PBS rinsing (3×15 mins) .
Inconsistent crosslinkingSuboptimal UV exposureCalibrate UV lamp intensity and ensure uniform irradiation .

Advanced: How can researchers reconcile discrepancies in crosslinking efficiency across studies?

Answer:

  • Variables to Compare:
    • Concentration: Studies use 0.05 mg/mL (0.1 mM) to 5 mM (~2.46 mg/mL) . Higher concentrations may saturate binding sites, causing steric hindrance.
    • Substrate Rigidity: Stiffer gels (e.g., 20 kPa) require lower Sulfo-SANPAH concentrations than soft gels (0.5 kPa) due to pore size differences .
  • Analytical Tools: Use atomic force microscopy (AFM) to measure crosslink density or quartz crystal microbalance (QCM) for real-time adhesion monitoring .

Basic: What reactive groups does Sulfo-SANPAH possess, and what are their specificities?

Answer:

  • NHS Ester: Reacts with primary amines (ε-amino groups in lysine) at pH 7–9, forming stable amide bonds .
  • Nitrophenylazide: Photoactivatable (320–350 nm) to generate nitrenes, which bind nonspecifically to C-H/N-H groups .
  • Spacer Arm: 18.2 Å ensures sufficient distance between conjugated molecules .

Advanced: How does Sulfo-SANPAH compare to other heterobifunctional crosslinkers in mechanobiology?

Answer:

Crosslinker Solubility Reactive Groups Spacer (Å) Application
Sulfo-SANPAHWater-solubleNHS ester + nitrophenylazide18.2Photopatterning, dynamic substrates
SMPHInsolubleNHS ester + maleimide14.3Conjugating haptens to carriers
Sulfo-SMCCWater-solubleNHS ester + maleimide11.6Antibody-enzyme conjugation

Key Advantage: Sulfo-SANPAH’s water solubility and photoactivatable group enable spatiotemporal control in live-cell studies .

Basic: What safety precautions are critical when handling Sulfo-SANPAH?

Answer:

  • PPE: Wear gloves, goggles, and a lab coat. Avoid skin/eye contact due to irritant properties .
  • Waste Disposal: Quench residual crosslinker with 1 M Tris-HCl (pH 8.0) before disposal.
  • DMSO Caution: Use in a fume hood; DMSO enhances chemical penetration through skin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.